4-(4-(Methylsulfonyl)phenoxy)-2-chloropyrimidine
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Overview
Description
4-(4-(Methylsulfonyl)phenoxy)-2-chloropyrimidine is an organic compound that features a pyrimidine ring substituted with a chlorinated group and a phenoxy group bearing a methylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylsulfonyl)phenoxy)-2-chloropyrimidine typically involves the reaction of 4-(Methylsulfonyl)phenol with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methylsulfonyl)phenoxy)-2-chloropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can convert it to sulfide derivatives.
Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate. Solvents such as DMF or acetonitrile are often used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
4-(4-(Methylsulfonyl)phenoxy)-2-chloropyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer activities.
Material Science: The compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Biological Studies: Researchers may use this compound to study enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(4-(Methylsulfonyl)phenoxy)-2-chloropyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the methylsulfonyl group can enhance the compound’s ability to interact with biological targets, while the pyrimidine ring provides a stable scaffold for further modifications.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)phenol: A precursor in the synthesis of 4-(4-(Methylsulfonyl)phenoxy)-2-chloropyrimidine.
2-Chloropyrimidine: Another precursor used in the synthesis.
Sulfone Derivatives: Compounds with similar sulfone functional groups.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-4-(4-methylsulfonylphenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S/c1-18(15,16)9-4-2-8(3-5-9)17-10-6-7-13-11(12)14-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEDTWGUJZWSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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